5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile
Description
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile is a synthetic nitrile compound characterized by a pentanenitrile backbone substituted with a phenoxy group bearing a fluorine atom at the 4-position and a methyl group at the 2-position. The compound is listed as discontinued in commercial catalogs, indicating it may have been explored for niche applications .
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-10-9-11(13)5-6-12(10)15-8-4-2-3-7-14/h5-6,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRTZIOJPWQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 5-bromopentanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine in 5-bromopentanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Fluoro-2-methyl-phenoxy)pentanoic acid.
Reduction: Formation of 5-(4-Fluoro-2-methyl-phenoxy)pentanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile and related nitriles:
*Molecular weight inferred from analogous compounds.
Key Observations:
- Halogen vs. Alkyl Substituents: Replacing fluorine with chlorine (e.g., 5-(4-Chloro-2-fluorophenoxy)pentanenitrile) increases molecular weight and lipophilicity, which may influence bioavailability in drug design .
Reactivity and Stability
- Nitrile Reactivity: The nitrile group (-CN) in all compounds confers electrophilicity, enabling participation in nucleophilic addition reactions. However, electron-withdrawing substituents (e.g., fluorine) may enhance stability against hydrolysis compared to electron-donating groups .
- Thermal Degradation: Nitriles like 5-(methylthio)pentanenitrile form at high temperatures (150–180°C) during glucosinolate degradation, suggesting thermal stability under processing conditions .
Biological Activity
5-(4-Fluoro-2-methyl-phenoxy)pentanenitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated phenoxy group attached to a pentanenitrile chain. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on fluorinated phenolic compounds have shown potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that this compound may also possess similar activity, warranting further investigation.
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes or receptors due to its structural similarity to biologically active molecules. The fluorine atom may enhance binding affinity through electronic effects, which could lead to enzyme inhibition or modulation of receptor activity.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on related compounds, it is likely that:
- Cell Proliferation Inhibition : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
- Enzyme Interaction : It may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
Study 1: Anticancer Activity Assessment
A study evaluated a series of fluorinated phenolic compounds for their growth inhibitory effects on L1210 leukemia cells. The results indicated that these compounds exhibited significant antiproliferative activity, suggesting a potential role for this compound in cancer therapy .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential enzyme inhibition |
| Fluorinated phenolic analogs | <50 | Induction of apoptosis |
Study 2: Enzyme Interaction Analysis
In another study focusing on enzyme interactions, compounds similar to this compound were tested for their ability to inhibit specific enzymes involved in cancer metabolism. Results indicated that these compounds could effectively bind and inhibit target enzymes, leading to reduced tumor growth in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
